molecular formula C4H8N2O3S B1364136 1-Methanesulfonyl-2-imidazolidinone CAS No. 41730-79-4

1-Methanesulfonyl-2-imidazolidinone

Cat. No. B1364136
CAS RN: 41730-79-4
M. Wt: 164.19 g/mol
InChI Key: WTCUHYRXLIHSLY-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-imidazolidinone is a chemical compound with the molecular formula C4H8N2O3S . It is a white to light yellow crystal .


Synthesis Analysis

3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI) is a critical intermediate used in the synthesis of mezlocillin drug substance . A nickel-catalyzed cycloaddition of aziridines with isocyanates can lead to the formation of imidazolidinone derivatives .


Molecular Structure Analysis

The molecular weight of 1-Methanesulfonyl-2-imidazolidinone is 164.18 . The molecular structure consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone (CMI) can be converted into methyl 3-(methylonyl)-2-oxoimidazolidine-1-carboxylate through a simple esterification approach .


Physical And Chemical Properties Analysis

1-Methanesulfonyl-2-imidazolidinone is a solid at 20 degrees Celsius . It has a melting point range of 191.0 to 195.0 degrees Celsius .

Scientific Research Applications

Electrophilic Amination

1-Methanesulfonyl-2-imidazolidinone is utilized in electrophilic amination reactions. Kitamura, Chiba, and Narasaka (2003) demonstrated its role in reacting with aryl and alkyl Grignard reagents, producing N-alkylated imines. These imines can be transformed into primary amines and N-methyl secondary amines, which are essential in various chemical syntheses (Kitamura, Chiba, & Narasaka, 2003).

Crystal Structure Analysis

In crystal structure analysis and ring openings, 1-Methanesulfonyl-2-imidazolidinone plays a crucial role. Upadhyaya et al. (1997) explored its use in the methanesulfonic acid catalyzed reaction of certain compounds, leading to the formation of various structural entities. The structure proofs were largely based on extensive NMR shifts and coupling constants (Upadhyaya et al., 1997).

Gold(I) Complex Formation

The compound is involved in the formation of Gold(I) complexes with thione ligands. Friedrichsa and Jones (2004) showed that compounds like imidazolidine-2-thione form structures with 1-Methanesulfonyl-2-imidazolidinone, which are significant in the study of gold complexes and their interactions (Friedrichsa & Jones, 2004).

Proton Conductor in Fuel Cells

Luo, Conrad, and Vankelecom (2013) explored the use of 1-Methanesulfonyl-2-imidazolidinone derivatives as high temperature proton conductors in fuel cells. They found that these compounds undergo a transformation from crystalline to plastic crystalline and then molten states, making them suitable for high-temperature applications (Luo, Conrad, & Vankelecom, 2013).

Synthesis of Tetrahydrocarbazoles

Gataullin et al. (2003) discussed its role in the synthesis of 9-methanesulfonyl-1,2,3,9a-tetrahydro- and 1,2,3,4-tetrahydrocarbazoles. These findings are significant in the field of organic synthesis, where such compounds have diverse applications (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Determination of Genotoxic Impurities

Chen et al. (2021) developed a method for the ultra-trace level determination of acyl chloride potential genotoxic impurities in pharmaceuticals, using 1-Methanesulfonyl-2-imidazolidinone as a critical intermediate. This is vital for ensuring the safety of drug products (Chen, Huang, Yuan, Luo, & Pu, 2021).

Chiral Organocatalysis

Haraguchi et al. (2012) synthesized main-chain polymers of chiral imidazolidinone for asymmetric organocatalysis applications, indicating its potential in facilitating selective chemical reactions (Haraguchi, Kiyono, Takemura, & Itsuno, 2012).

Transamidation Reactions

González-Rosende et al. (2007) reported the reactivity of sulfonylguanidinoacetamides towards amines, showcasing the role of 1-Methanesulfonyl-2-imidazolidinone in transamidation reactions. This process is important in the formation of substituted carboxamides (González-Rosende, Castillo, Asíns, Mamouni, & Sepúlveda-Arques, 2007).

Solvation Studies

Luo et al. (2012) conducted solvation studies of 1-Methanesulfonyl-2-imidazolidinone, highlighting its potential in the development of new solvents and electrolytes for various industrial applications (Luo, Tan, Conrad, & Vankelecom, 2012).

Safety And Hazards

1-Methanesulfonyl-2-imidazolidinone can cause skin irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

properties

IUPAC Name

1-methylsulfonylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c1-10(8,9)6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCUHYRXLIHSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194526
Record name 1-(Methylsulphonyl)imidazolidin-2-one
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Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-2-imidazolidinone

CAS RN

41730-79-4
Record name 1-(Methylsulfonyl)-2-imidazolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulphonyl)imidazolidin-2-one
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Record name 1-(Methylsulphonyl)imidazolidin-2-one
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Record name 1-(methylsulphonyl)imidazolidin-2-one
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Record name 1-(Methylsulfonyl)-2-imidazolidinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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